molecular formula C19H19FN2O5S2 B2875934 (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 898405-78-2

(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No. B2875934
CAS RN: 898405-78-2
M. Wt: 438.49
InChI Key: CHMWPNLOCKTCOR-XUTLUUPISA-N
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Description

(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C19H19FN2O5S2 and its molecular weight is 438.49. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

The research into compounds related to (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide has shown promise in the field of photodynamic therapy (PDT). For instance, a study on zinc phthalocyanine derivatives, which are chemically similar, highlighted their significant potential as Type II photosensitizers in cancer treatment through PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for the effectiveness of PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Activities

Another area of research focuses on the anticonvulsant properties of compounds with a sulfonamide moiety, similar to the (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide structure. A study on azoles incorporating a sulfonamide moiety demonstrated significant anticonvulsive effects, with certain compounds offering protection against picrotoxin-induced convulsion and abolishing the tonic extensor phase, providing 100% protection in evaluated models (Farag et al., 2012).

Antimicrobial and Anticancer Agents

Research has also explored the synthesis and biological evaluation of sulfonamide derivatives for their potential as antimicrobial and anticancer agents. A study on mixed-ligand copper(II)-sulfonamide complexes revealed their significant effect on DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes show promise for developing new therapeutic agents targeting cancer and microbial infections, highlighting the versatility of sulfonamide-based compounds in medicinal chemistry (González-Álvarez et al., 2013).

Novel Photochromic Fulgides

The development of novel photochromic fulgides, which are compounds related to the chemical structure of (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide, has shown potential in applications requiring photomodulated fluorescence properties. These compounds could have implications for materials science, particularly in the development of new photodynamic materials (Rybalkin et al., 2016).

properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O5S2/c1-22-17-14(26-2)8-9-15(27-3)18(17)28-19(22)21-16(23)10-11-29(24,25)13-6-4-12(20)5-7-13/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMWPNLOCKTCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide

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